molecular formula C9H11BO2 B11918034 (Z)-(3-Phenylprop-1-en-1-yl)boronic acid

(Z)-(3-Phenylprop-1-en-1-yl)boronic acid

Cat. No.: B11918034
M. Wt: 162.00 g/mol
InChI Key: GMGWFDHLFMBIDS-YWEYNIOJSA-N
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Description

(Z)-(3-Phenylprop-1-en-1-yl)boronic acid is an organic compound with the molecular formula C9H11BO2. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenylprop-1-en-1-yl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-(3-Phenylprop-1-en-1-yl)boronic acid typically involves the reaction of phenylpropene with a boron-containing reagent. One common method is the hydroboration of phenylpropene followed by oxidation to yield the boronic acid. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or platinum compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroboration processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

(Z)-(3-Phenylprop-1-en-1-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Phenylpropene oxide.

    Reduction: Phenylpropane.

    Substitution: Biaryl compounds.

Scientific Research Applications

(Z)-(3-Phenylprop-1-en-1-yl)boronic acid has diverse applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

    Medicine: Investigated for its potential in cancer therapy due to its ability to inhibit proteasomes.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (Z)-(3-Phenylprop-1-en-1-yl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. In biological systems, it can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-(3-Phenylprop-1-en-1-yl)boronic acid is unique due to its Z-configuration, which can influence its reactivity and interaction with other molecules. This configuration can lead to different stereochemical outcomes in synthetic applications compared to its E-isomer .

Properties

Molecular Formula

C9H11BO2

Molecular Weight

162.00 g/mol

IUPAC Name

[(Z)-3-phenylprop-1-enyl]boronic acid

InChI

InChI=1S/C9H11BO2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-6,8,11-12H,7H2/b8-4-

InChI Key

GMGWFDHLFMBIDS-YWEYNIOJSA-N

Isomeric SMILES

B(/C=C\CC1=CC=CC=C1)(O)O

Canonical SMILES

B(C=CCC1=CC=CC=C1)(O)O

Origin of Product

United States

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